molecular formula C7H12N2OS B12347878 6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one

6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12347878
M. Wt: 172.25 g/mol
InChI Key: WNYZRQSRJJFMTJ-UHFFFAOYSA-N
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Description

6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one is a chemical compound that belongs to the class of diazinanes This compound is characterized by the presence of a sulfanylidene group attached to a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound is confirmed through independent synthesis and spectroscopic techniques such as IR and 1H NMR spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, which emphasize the use of environmentally friendly solvents and reaction conditions, are often applied in the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways. The sulfanylidene group is believed to play a crucial role in its biological activity by interacting with enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific diazinane ring structure and the presence of the propan-2-yl group.

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

6-propan-2-yl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C7H12N2OS/c1-4(2)5-3-6(10)9-7(11)8-5/h4-5H,3H2,1-2H3,(H2,8,9,10,11)

InChI Key

WNYZRQSRJJFMTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)NC(=S)N1

Origin of Product

United States

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